17-Oxo Dexamethasone

Impurity Profiling Bioanalytical Chemistry Structural Biology

QC laboratories often face delays sourcing a fully characterized 17-Oxo Dexamethasone reference standard that meets pharmacopoeial traceability requirements for ANDA/NDA submissions. This USP-recognized Pharmaceutical Analytical Impurity (PAI) is the definitive solution. • Supplied with comprehensive characterization data (HPLC, MS, NMR, IR) compliant with ICH, USP, and EP guidelines for immediate method development and validation. • Enables accurate quantification of the oxidative degradation impurity in Dexamethasone API and finished drug products, directly supporting shelf-life and safety assessments. • Serves as the irreplaceable external calibrant and system suitability marker in LC-MS/MS assays, providing definitive proof of exogenous administration for bioanalytical and anti-doping confirmatory testing.

Molecular Formula C20H25FO3
Molecular Weight 332.4 g/mol
Cat. No. B13712218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Oxo Dexamethasone
Molecular FormulaC20H25FO3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C
InChIInChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3
InChIKeyIZLVPOBNINIXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Oxo Dexamethasone (CAS 1880-61-1): A Dexamethasone Metabolite and Pharmacopoeial Impurity Standard for Analytical Quality Control


17-Oxo Dexamethasone (also known as 9α-fluoro-11β-hydroxy-16α-methylandrosta-1,4-diene-3,17-dione or dexamethasone 17-ketone) is a key oxidative degradation impurity and a major urinary metabolite of the potent synthetic glucocorticoid Dexamethasone [1]. It is formed via oxidative cleavage of the 17α-hydroxy,21-hydroxy side chain of the parent drug, resulting in a 17-keto modification [2]. This compound is classified as a USP Pharmaceutical Analytical Impurity (PAI) and is supplied as a highly characterized reference standard with typical purities of 98% or higher, essential for ensuring the quality, safety, and regulatory compliance of dexamethasone active pharmaceutical ingredient (API) and finished drug products .

Standard Type USP Pharmaceutical Analytical Impurity (PAI)
Source Identity Dexamethasone oxidative degradation impurity / urinary metabolite
Key Attribute Structurally distinct 17-keto form; devoid of glucocorticoid activity
Workflow Fit Stability-indicating method development, QC impurity profiling, doping control LC-MS/MS

Why 17-Oxo Dexamethasone Cannot Be Substituted by Dexamethasone or Other Glucocorticoid Analogs in Analytical Workflows


While Dexamethasone is a potent glucocorticoid receptor agonist, its metabolite and impurity, 17-Oxo Dexamethasone, exhibits profoundly altered biological and analytical properties. The structural change from a 17α-hydroxy to a 17-keto group abolishes its glucocorticoid receptor (GR) binding affinity and functional activity [1]. Consequently, substituting 17-Oxo Dexamethasone with the parent drug or any other active analog would lead to a catastrophic failure in analytical assays, as these methods rely on its specific retention time, mass spectrum, and lack of biological activity for accurate detection and quantification [2]. The compound's unique identity is strictly defined by its chromatographic and spectral signature, not its biological function, making it an irreplaceable, fit-for-purpose reference material in regulatory impurity profiling and bioanalysis .

Target: 17-Oxo Dexamethasone
Substitute: Dexamethasone / Active Analogs
17-keto modification; biologically inert
17-alpha-hydroxy; potent glucocorticoid receptor agonist
Distinct retention time and mass spectrum for impurity profiling
Different chromatographic behavior; leads to assay failure or false negatives
Required for pharmacopoeial compliance and stability studies
Not interchangeable; cannot serve as a system suitability marker for this specific degradant

Quantitative Differentiation of 17-Oxo Dexamethasone: Key Evidence for Analytical and Bioanalytical Selection


Loss of Glucocorticoid Receptor (GR) Binding Activity vs. Dexamethasone

The 17-keto modification in 17-Oxo Dexamethasone disrupts critical hydrogen bonding interactions with the glucocorticoid receptor (GR) ligand-binding domain, leading to a substantial reduction in binding affinity. Molecular docking simulations have quantified this loss, showing that the binding affinity of 17-Oxo Dexamethasone for GR is reduced by >95% compared to the parent compound, Dexamethasone [1]. This structural change effectively converts a potent receptor agonist into a biologically inert metabolite, a critical property that prevents cross-reactivity and false-positive signals in cell-based GR activation assays used to detect active pharmaceutical ingredients .

GR Binding Affinity
Class-level inference
Predicted reduction >95% vs. Dexamethasone
Supports bioassay selectivity context
Molecular docking simulation; biological inertness confirmed
Impurity Profiling Bioanalytical Chemistry Structural Biology

Identification and Quantification as a Key γ-Radiation-Induced Degradation Product in Dexamethasone API

A study on γ-radiation sterilized Dexamethasone API identified 17-Oxo Dexamethasone as a major peroxide degradation impurity, which was previously undetected. This impurity was isolated and characterized using flash chromatography and advanced analytical techniques (NMR, HRMS, IR). The isolated standard achieved a chromatographic purity of 99.34% w/w by LC, and a batch of 600 mg was obtained from a 1000 mg extract load [1]. This highly pure, characterized standard was then used as an external standard for quantifying the level of 17-Oxo Dexamethasone in both Dexamethasone API and various drug formulations [2]. In contrast, other degradation impurities like 21-Dehydro Dexamethasone are formed via different mechanisms and would not serve as suitable markers for this specific oxidative degradation pathway .

Isolated Purity
Head-to-head
99.34% w/w (HPLC)
Enables specific γ-radiation degradation marker analysis
Isolated via flash chromatography; verified by NMR, HRMS, IR
Pharmaceutical Stability Impurity Profiling Process Chemistry

Use as a Marker for Dexamethasone Abuse in Veterinary and Human Doping Control

17-Oxo Dexamethasone is a major urinary metabolite of Dexamethasone, formed in vivo. This metabolite is used as a definitive marker for detecting the illicit administration of Dexamethasone in both human athletes and livestock. Analytical methods are developed to detect and quantify this specific metabolite, often alongside the parent drug, to confirm exogenous administration . This contrasts with detecting only the parent drug, which may be present at low concentrations or cleared rapidly. The identification of 17-Oxo Dexamethasone provides a longer detection window and greater confidence in identifying doping or illegal growth promotion practices compared to measuring Dexamethasone alone .

Doping Control Marker
Context-dependent
Extended detection window vs. parent drug monitoring
Supports confirmatory LC-MS/MS residue analysis
Urinary metabolite marker; definitive proof of exogenous origin
Forensic Toxicology Veterinary Drug Residue Metabolite Profiling

Recommended Application Scenarios for Procuring 17-Oxo Dexamethasone


Development and Validation of Stability-Indicating Methods for Dexamethasone Drug Products

Procurement of a high-purity 17-Oxo Dexamethasone reference standard (e.g., 98% or higher, such as the 99.34% pure material characterized in [1]) is mandatory for developing and validating HPLC/UPLC methods per ICH guidelines. The standard serves as a critical system suitability marker and an external calibrant to quantify the formation of this specific γ-radiation-induced peroxide degradation impurity . This directly supports ANDA/NDA submissions by providing evidence of method specificity and accuracy for monitoring a key degradation pathway that affects drug product shelf-life and safety.

Regulatory-Compliant Impurity Profiling of Dexamethasone API Batches

This USP-recognized Pharmaceutical Analytical Impurity (PAI) is an essential tool for Quality Control (QC) and Analytical R&D departments in the pharmaceutical industry [1]. It is used as a primary reference standard for identifying and quantifying 17-Oxo Dexamethasone in Dexamethasone API batches. The quantitative data generated (e.g., % area relative to the standard) is compared against pharmacopoeial limits to ensure batch consistency and compliance, preventing the release of API or drug product with unacceptable levels of this known impurity .

Confirmatory LC-MS/MS Analysis for Dexamethasone Abuse in Veterinary Residue and Doping Control

17-Oxo Dexamethasone is an indispensable analytical standard for laboratories conducting confirmatory testing of urine and tissue samples for Dexamethasone misuse. The standard is required to establish retention time, optimize multiple reaction monitoring (MRM) transitions, and build calibration curves for LC-MS/MS assays [1]. The detection of this specific metabolite, as opposed to the parent drug alone, provides the definitive proof of exogenous administration required for regulatory action in food safety and anti-doping programs .

Application
Selection Property
Validation Focus
Stability-Indicating Method Development
System suitability marker specificity
Retention time precision, peak purity, and forced degradation mass balance
Regulatory API Impurity Profiling
Pharmacopoeial impurity traceability
Linearity, accuracy, and LOD/LOQ against specified pharmacopoeial limits
Veterinary & Human Doping Control
Metabolite confirmation transition ratios
Ion ratio stability and matrix-matched calibration for LC-MS/MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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